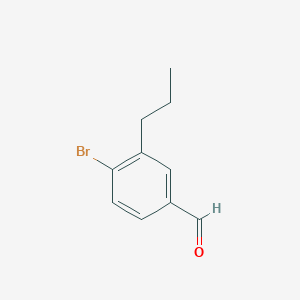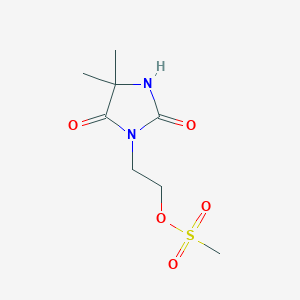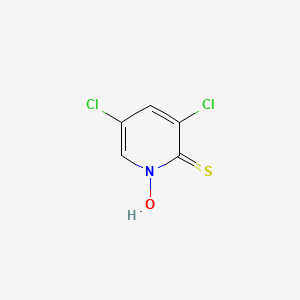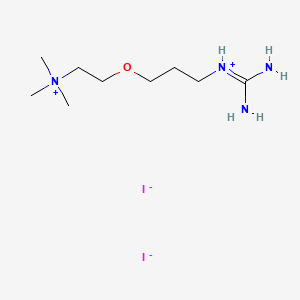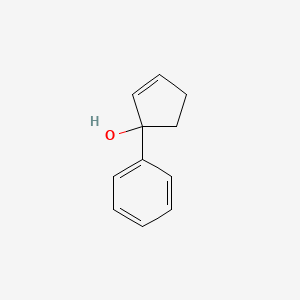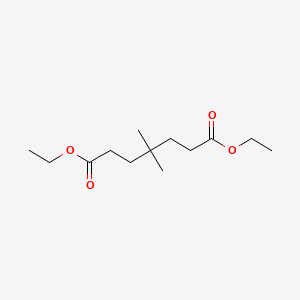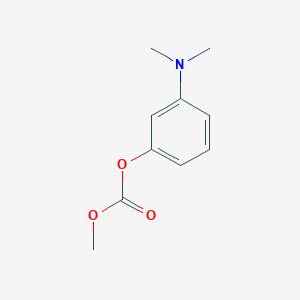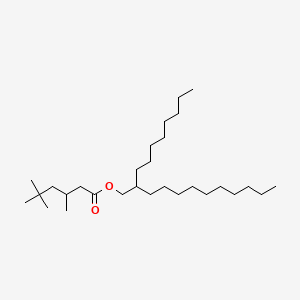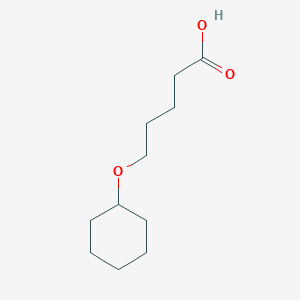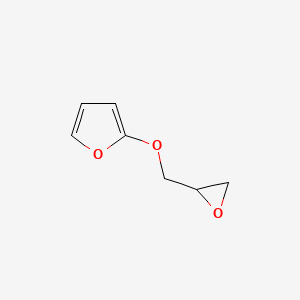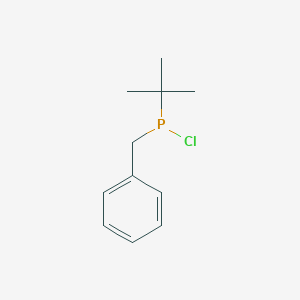
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with a 4-bromophenyl group and two methyl groups. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
准备方法
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be achieved through a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions typically involve the use of a base catalyst such as triethylamine and ammonium chloride. The structure of the prepared compound is confirmed by spectral data, including FTIR, HRESIMS, 1H- and 13C-NMR .
化学反应分析
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
科学研究应用
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- involves its interaction with various molecular targets. For example, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds are known for their antimicrobial properties against various bacterial strains. The uniqueness of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- lies in its specific substitution pattern and the resulting biological activities.
属性
分子式 |
C14H11BrN4O3 |
|---|---|
分子量 |
363.17 g/mol |
IUPAC 名称 |
7-(4-bromophenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(13(21)19(2)14(18)22)17-12(20)9(16-11)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,17,20) |
InChI 键 |
WPSJDLQJHSNADL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


